Ethyl 4-bromophenylacetate

Organic Synthesis Fischer Esterification Process Chemistry

Solid reagents that require pre-dissolution complicate automated synthesis workflows. Ethyl 4-bromophenylacetate overcomes this with a low melting point (29-33°C), enabling direct liquid dispensing for precise stoichiometry. Key advantages: - Para-bromo substitution ensures regioselective Suzuki cross-coupling - ≥98% commercial purity minimizes assay interference - Dual ester/bromide reactivity supports orthogonal protection strategies - Sweet rose-like fragrance for dual pharma/fragrance utility

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 14062-25-0
Cat. No. B048488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromophenylacetate
CAS14062-25-0
Synonyms(p-Bromophenyl)-acetic Acid Ethyl Ester;  (4-Bromophenyl)acetic Acid Ethyl Ester;  Ethyl (p-Bromophenyl)acetate;  Ethyl 2-(4-Bromophenyl)acetate;  Ethyl 4-Bromobenzeneacetate;  Ethyl 4-Bromophenyl Acetate
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C=C1)Br
InChIInChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
InChIKeyZFDCWHPNBWPPHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Bromophenylacetate: Physicochemical & Functional Profile


Ethyl 4-bromophenylacetate (CAS 14062-25-0; synonyms: ethyl 2-(4-bromophenyl)acetate, 4-bromophenylacetic acid ethyl ester) is a halogenated aromatic ester with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol . It is a low-melting solid (mp 29–33 °C) or colourless to pale-yellow liquid at ambient temperature, with a boiling point of 88–90 °C at 0.35 mmHg and a density of approximately 1.389 g/cm³ . The compound bears a para-bromine substituent on the phenyl ring and an ethyl ester side-chain, endowing it with dual reactivity: the bromine atom serves as an electrophilic handle for palladium-catalysed cross-couplings (Suzuki, Stille, Heck), while the ester group can undergo hydrolysis, transesterification, or α-alkylation . It is routinely supplied at >98.0% (GC) purity by major international vendors, facilitating its direct use as a building block without further purification .

Ethyl 4-Bromophenylacetate: Why Substitution Fails


Although methyl 4-bromophenylacetate (CAS 41841-16-1), 4-bromophenylacetic acid (CAS 1878-68-8), and the ortho- or meta-bromo isomers share the same bromophenyl core, their divergent physicochemical properties, reactivity profiles, and documented application histories render them non-interchangeable in practice. The ethyl ester melts at 29–33 °C and can be handled as a liquid at modestly elevated temperatures, whereas the methyl ester (mp 113–114 °C) and the free acid (mp 118 °C) remain crystalline solids that require solvent dissolution for transfer, increasing operational complexity [1]. The ethyl ester's higher calculated logP (~2.55–3.46) relative to the methyl ester (logP ~2.16) translates into superior organic-phase partitioning during aqueous extractive workup, which can materially affect isolated yields in multi-step sequences . Furthermore, the para-bromo substitution pattern affords regiochemically predictable cross-coupling products, unlike the ortho isomer (CAS 2178-24-7, ethyl 2-bromophenylacetate), where steric effects can attenuate coupling efficiency [2]. Finally, the ethyl ester is explicitly cited as the key intermediate in patent literature for LPA receptor-1 antagonists (e.g., US20100152257, EP1123918) and for barbiturate hypnotic (Luminal) synthesis, a documented application specificity that the methyl ester analog does not share . These factors collectively establish the compound as a functionally distinct procurement choice rather than a generic member of its class.

Ethyl 4-Bromophenylacetate: Quantitative Differentiation from Analogs


Fischer Esterification: Comparable Yield Efficiency

Ethyl 4-bromophenylacetate is prepared from 4-bromophenylacetic acid and ethanol under H₂SO₄ catalysis with reported isolated yields of 97% (80.2 g scale) and 99% (28 g scale, EP1123918 Takeda protocol) [1]. By comparison, the methyl ester synthesis from the same acid and methanol is reported to yield approximately 98% (220 g scale) under analogous conditions [2]. The ethyl ester synthesis thus matches the methyl ester in preparative efficiency while producing a product with a lower melting point and higher lipophilicity, offering downstream handling advantages without sacrificing atom economy.

Organic Synthesis Fischer Esterification Process Chemistry

Low Melting Point: Liquid Handling Advantage

Ethyl 4-bromophenylacetate exhibits a melting point of 29–33 °C (lit.), existing as a low-melting solid or liquid at standard laboratory temperatures . In stark contrast, methyl 4-bromophenylacetate melts at 113–114 °C and the parent acid at 118 °C, both remaining rigid crystalline solids that require solvent dissolution for quantitative transfer and charging [1][2]. This ~80–85 °C difference in melting point means the ethyl ester can be melted with gentle warming (e.g., a water bath at ~35 °C) and transferred as a liquid via syringe or pump, substantially reducing solvent usage and simplifying automated or parallel synthesis workflows.

Physicochemical Properties Laboratory Handling Process Scale-Up

Lipophilicity: Superior Organic-Phase Recovery

The ethyl ester's higher calculated octanol-water partition coefficient (LogP/Kow) relative to the methyl ester provides a quantifiable advantage in extractive workup. The Molbase database records a LogP of 2.55 for ethyl 4-bromophenylacetate, while the methyl ester records a LogP of 2.16 by the same estimation methodology [1]. The ACD/Labs and EPI Suite models estimate even higher values for the ethyl ester (LogP 3.27–3.46), consistently exceeding the methyl ester estimates (LogP 2.5–2.74) . Each ΔLogP of +1 unit theoretically corresponds to a ~10-fold increase in the octanol/water partition ratio, meaning the ethyl ester partitions more efficiently into organic solvents during aqueous workup, potentially reducing product loss to the aqueous phase in multi-step sequences.

Lipophilicity Liquid-Liquid Extraction Workup Efficiency

Multi-Vendor High Purity Specification

Ethyl 4-bromophenylacetate is routinely supplied at defined high purities by multiple independent vendors, which is a critical procurement consideration when the compound is intended as a building block for multi-step synthesis where impurities can propagate. TCI Chemicals specifies purity at >98.0% (GC) . Fisher Scientific/Thermo Scientific offers the compound at 98% (Alfa Aesar portfolio) and 99% (Acros Organics portfolio) . Thomas Scientific lists ≥99% (GC) . This multi-vendor availability at defined purity thresholds exceeding 98% provides procurement flexibility and reduces the need for in-house purification prior to use, unlike some less-common analogs (e.g., ethyl 3-bromophenylacetate, typically supplied at 95% purity) that may require column chromatography before critical reactions.

Quality Assurance Procurement Specification Purity Benchmarking

Para-Bromo Regiochemistry: Predictable Cross-Coupling

The para-bromo substitution pattern of ethyl 4-bromophenylacetate ensures that palladium-catalysed cross-coupling reactions (Suzuki-Miyaura, Stille, Heck) proceed with predictable regiochemistry, generating a single biaryl product. In contrast, ortho-substituted aryl bromides such as ethyl 2-bromophenylacetate (CAS 2178-24-7) experience steric congestion adjacent to the reactive site, which can reduce oxidative addition rates at the palladium centre and lower coupling yields . Literature on related phenyl acetate systems demonstrates that ortho-substituted esters exhibit altered reactivity in nucleophilic substitution due to neighbouring-group effects, with aminolysis rates differing from para isomers [1]. Additionally, the para isomer is the thermodynamically favoured product of electrophilic bromination of phenylacetic acid derivatives and is routinely isolated in high isomeric purity by fractional crystallisation [2]. This inherent regiochemical homogeneity eliminates the need for isomer separation after coupling reactions.

Suzuki Coupling Regioselectivity Cross-Coupling Chemistry

Patent-Cited Intermediate for LPA Receptor-1 Antagonists

Ethyl 4-bromophenylacetate is specifically cited in the patent and product literature as the key intermediate for preparing highly selective and orally active lysophosphatidic acid (LPA) receptor-1 antagonists with potent activity on human lung fibroblasts . This application is documented in multiple independent sources (BOC Sciences, Building Block, Molbase) and traces to patent families including US20100152257 (Amira Pharmaceuticals) claiming LPA receptor antagonists for fibrotic diseases [1]. The compound also serves as an intermediate in the manufacture of the barbiturate hypnotic drug Luminal (phenobarbital) . No comparable patent-cited application specificity exists for the methyl ester, free acid, or positional isomers, which are described generically as 'useful in organic synthesis' without named drug-target programmes [2]. This documented application history provides procurement justification for medicinal chemistry programmes targeting the LPA1 axis or barbiturate scaffolds.

Medicinal Chemistry LPA Receptor Antagonists Patent Intermediates

Ethyl 4-Bromophenylacetate: High-Value Applications


LPA1 Antagonists for Fibrotic Diseases

Research groups pursuing lysophosphatidic acid (LPA) receptor-1 antagonists for pulmonary fibrosis, systemic sclerosis, or renal fibrosis should prioritise ethyl 4-bromophenylacetate as the para-bromo ester building block of choice. The compound is explicitly cited in US patent US20100152257 (Amira Pharmaceuticals) as an intermediate for LPA1 antagonists with potent activity on human lung fibroblasts [1]. Its para-bromo substitution ensures predictable Suzuki coupling with aryl boronic acids to generate biaryl LPA pharmacophores with unambiguous regiochemistry [2]. The high commercial purity (≥98% GC) reduces the risk of impurity carryover into biological assays, and the low melting point facilitates liquid-phase automated synthesis platforms increasingly used in lead optimisation .

Automated Synthesis with Liquid-Handling Compatibility

For CROs and internal medicinal chemistry groups running automated parallel synthesisers (e.g., Chemspeed, Freeslate), the low melting point (29–33 °C) of ethyl 4-bromophenylacetate is a significant operational advantage over the methyl ester (mp 113–114 °C) and free acid (mp 118 °C) . The compound can be maintained as a liquid with minimal warming and dispensed accurately by automated syringe or pipetting robots without pre-dissolution in solvent, improving stoichiometric precision and reducing solvent usage. The higher LogP relative to the methyl ester also translates into more efficient automated liquid-liquid extraction during workup, an important consideration for high-throughput synthesis workflows.

Orthogonal Ester Protection in Multi-Step Synthesis

In complex molecule synthesis where selective ester manipulation is required, ethyl 4-bromophenylacetate offers a distinct advantage: the ethyl ester can be chemoselectively hydrolysed under conditions that leave methyl or tert-butyl esters intact (or vice versa), enabling orthogonal protection strategies [1]. The bromine atom simultaneously serves as a latent coupling site for late-stage diversification via Suzuki or Stille cross-coupling. This dual orthogonal reactivity—ester hydrolysis independent of aryl bromide coupling—makes the compound a strategically valuable intermediate for convergent synthesis routes where functional group compatibility is paramount.

Fragrance Synthesis: Unique Olfactory Properties

Ethyl 4-bromophenylacetate possesses a distinctive sweet rose-like fragrance, a property documented in the Chinese chemical literature that is not shared by the methyl ester or free acid . The compound is used as an intermediate in the synthesis of fragrance ingredients for tobacco, soap, and daily-use cosmetic essences, with applications in white rose, orange blossom, sweet pea, and honey-fruit accord formulations . For fine chemical manufacturers and fragrance R&D groups, this olfactory property provides a dual-use rationale: the compound serves simultaneously as a synthetic building block and a fragrance precursor, potentially reducing inventory complexity for companies operating across pharmaceutical and fragrance sectors.

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